![molecular formula C₁₂H₂₃NO₆ B1139653 6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid CAS No. 104154-10-1](/img/structure/B1139653.png)

6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

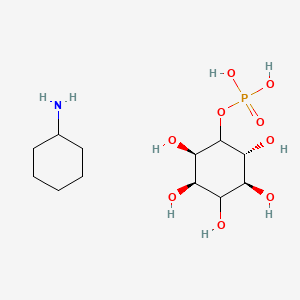

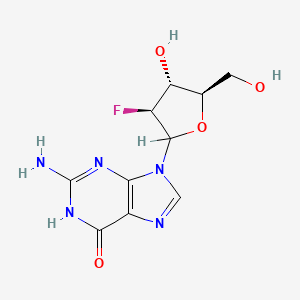

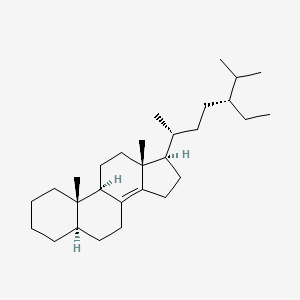

6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid, also known as 6-HMPHA, is an organic compound that has been studied for its potential applications in a wide range of scientific research areas. 6-HMPHA is a derivative of piperidine, a cyclic amine, and is composed of a six-carbon chain with three hydroxyl groups and a hydroxymethyl group. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidative, anti-cancer, and anti-bacterial properties.

科学的研究の応用

Preparation of Affinity Resin Specific for Man9 Mannosidase

This compound is used in the preparation of an affinity resin specific for Man9 mannosidase . Man9 mannosidase is an enzyme involved in the post-translational processing of N-linked glycoprotein (Man)9 (GlcNAc)2 .

Biomedical Applications

“N-5-Carboxypentyl-deoxymannojirimycin” is an essential compound in the field of biomedicine . It showcases its indispensability for the treatment of a multitude of diseases . With its remarkable pharmacological attributes, this particular product exhibits promising potential as a plausible therapeutic agent for inhibiting specific enzymes implicated .

Proteomics Research

“N-5-Carboxypentyl-deoxymannojirimycin” is a specialty product for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .

作用機序

- Specifically, glucosidase II catalyzes the first committed step in the biosynthesis of complex N-glycans. It controls the conversion of high mannose structures to complex N-glycans, which is the final hydrolytic step in the N-glycan maturation pathway .

- By inhibiting glucosidase II, the compound disrupts the proper processing of N-linked glycoproteins. This leads to altered glycan structures and affects protein folding, trafficking, and function .

- Normally, glucosidase II removes two glucose residues from the N-linked glycan precursor, allowing further glycan processing. Inhibition by N-5-Carboxypentyl-deoxymannojirimycin disrupts this process, leading to accumulation of high mannose structures and impaired glycoprotein maturation .

- Cellular effects include altered glycosylation patterns, potential ER stress, and compromised protein trafficking .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

特性

IUPAC Name |

6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9-,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNVTDIFZTZBJY-CNVPUSNMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-5-Carboxypentyl-deoxymannojirimycin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)